Ethyl 4-nitro-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 185.14 g/mol. This compound belongs to the class of imidazole derivatives, which are recognized for their diverse biological activities and utility in synthetic chemistry. Ethyl 4-nitro-1H-imidazole-5-carboxylate is primarily utilized as a precursor in the synthesis of various novel compounds, including bicyclic derivatives and other heterocyclic systems, which are relevant in pharmaceutical research and development .
The synthesis of ethyl 4-nitro-1H-imidazole-5-carboxylate can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common approach involves the nucleophilic substitution reaction of ethyl 4-chloro-3-nitrobenzoate with imidazole derivatives. This method allows for the introduction of the nitro group at the 4-position of the imidazole ring, followed by subsequent carboxylation to yield the target compound .
The synthesis often employs solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The completion of reactions can be monitored using thin-layer chromatography (TLC). Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of ethyl 4-nitro-1H-imidazole-5-carboxylate features a five-membered imidazole ring containing two nitrogen atoms. One nitrogen atom is bonded to a hydrogen atom, while the other nitrogen is part of a nitro group. The carboxylate functionality is located at the 5-position of the imidazole ring, contributing to its chemical reactivity and solubility characteristics.
Ethyl 4-nitro-1H-imidazole-5-carboxylate participates in various chemical reactions, including hydrolysis, which leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. This transformation highlights its reactivity and potential for generating crystalline products through hydrogen bonding interactions .
The compound can also undergo reductive cyclization reactions, which are essential for synthesizing more complex heterocyclic structures. These reactions often utilize reducing agents under specific conditions to facilitate bond formation within the imidazole framework .
The mechanism of action for ethyl 4-nitro-1H-imidazole-5-carboxylate primarily involves its interaction with biological targets through enzyme modulation. The nitro group can undergo reduction to form reactive intermediates that may influence enzyme activity involved in oxidative stress responses. Additionally, this compound can form coordination complexes with metal ions, affecting metalloenzyme functions and various biochemical pathways related to metabolism and detoxification .
Studies have indicated that derivatives of this compound exhibit significant biological activities, including β-glucuronidase inhibition, suggesting potential therapeutic applications .
Ethyl 4-nitro-1H-imidazole-5-carboxylate is typically characterized as a white or colorless solid that is highly soluble in water and other polar solvents. This solubility is attributed to its polar functional groups, which enhance its interaction with solvent molecules.
The compound exhibits both acidic and basic properties due to the presence of nitrogen atoms capable of protonation or deprotonation. It shows two equivalent tautomeric forms, which contribute to its reactivity profile in various chemical environments .
Relevant physical data include:
Ethyl 4-nitro-1H-imidazole-5-carboxylate has garnered attention for its applications in synthetic chemistry and medicinal research:
Imidazole-based heterocycles represent a cornerstone of medicinal chemistry, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This unique arrangement confers exceptional electronic properties and hydrogen bonding capabilities, enabling diverse biological interactions. The historical development of these compounds reveals their transformation from simple organic molecules to indispensable pharmacophores in therapeutic agents. Among these derivatives, nitro-substituted imidazoles occupy a special niche due to their electronic characteristics and bioreductive properties, making them valuable scaffolds for designing bioactive molecules targeting anaerobic pathogens and hypoxic tumor environments. Ethyl 4-nitro-1H-imidazole-5-carboxylate exemplifies this important subclass, serving as a strategic synthetic intermediate with broad utility in pharmaceutical synthesis [1] [6].
The medicinal exploration of imidazole derivatives began in earnest during the mid-20th century with the serendipitous discovery of azomycin (2-nitroimidazole), a natural antibiotic isolated from Streptomyces strains in 1953. This discovery ignited systematic investigations into nitroimidazole chemistry, leading to the development of metronidazole in the 1960s – a revolutionary antiprotozoal agent that became the gold standard for treating anaerobic infections. The subsequent decades witnessed strategic molecular refinements focused on optimizing bioavailability and target specificity through substitutions at the 4- and 5-positions of the imidazole ring [6].
The introduction of carboxylate ester functionalities, particularly at the C5 position, represented a significant advancement in nitroimidazole chemistry. These esters, including ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8), emerged as versatile synthetic intermediates that addressed key limitations of earlier derivatives. With the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol, this compound combines the electron-withdrawing properties of the nitro group (-NO₂) with the synthetic versatility of the ethyl ester moiety (-COOC₂H₅) [1] [2]. The ester functionality enables straightforward transformations including hydrolysis to carboxylic acids, aminolysis to amides, and reduction to alcohols – reactions that have facilitated the generation of structurally diverse libraries for biological evaluation. Historically, this adaptability positioned ethyl 4-nitro-1H-imidazole-5-carboxylate as a critical precursor to advanced derivatives with improved pharmacological profiles over first-generation nitroimidazoles [5] [6].
Table 1: Evolution of Key Nitroimidazole Derivatives in Medicinal Chemistry
Compound | CAS Number | Molecular Formula | Key Structural Features | Development Era | |
---|---|---|---|---|---|
Azomycin | 20696-39-5 | C₃H₃N₃O₂ | 2-Nitroimidazole | 1950s | |
Metronidazole | 443-48-1 | C₆H₉N₃O₃ | 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | 1960s | |
4-Nitro-1H-imidazole-5-carboxylic acid | 40507-59-3 | C₄H₃N₃O₄ | 4-Nitroimidazole with free carboxylic acid | 1970s | |
Ethyl 4-nitro-1H-imidazole-5-carboxylate | 74478-95-8 | C₆H₇N₃O₄ | 4-Nitroimidazole with ethyl ester | 1980s | |
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | - | C₇H₇F₃N₂O₂ | Trifluoromethyl substitution with ethyl ester | 2000s | |
Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate | 683815-48-7 | C₈H₁₁N₃O₄ | N1-alkylated 4-nitroimidazole with ester at C2 | 2010s | [1] [3] [4] |
The strategic incorporation of a nitro group (-NO₂) at the C4 position of the imidazole ring creates compounds with exceptional biological activity profiles. This electron-withdrawing substituent significantly alters the electron distribution within the heterocyclic system, enhancing stability while enabling specific bioreductive activation mechanisms. Ethyl 4-nitro-1H-imidazole-5-carboxylate exhibits calculated physicochemical properties that influence its bioavailability: a logP value of 0.013 indicates moderate hydrophilicity, while a log10WS of -1.77 suggests reasonable aqueous solubility – properties that collectively support cellular penetration and distribution [2]. These characteristics make it a privileged scaffold for designing prodrugs activated under specific physiological conditions.
The carboxylate ester functionality significantly expands the compound's utility in drug design. Researchers strategically employ this group as a chemical handle for structural diversification through various transformation pathways: hydrolysis yields 4-nitro-1H-imidazole-5-carboxylic acid (CAS 40507-59-3, MW 157.08 g/mol), a precursor for amide bond formation [6]. Aminolysis reactions generate novel amide derivatives like ethyl (4-nitro-1H-imidazole-5-carbonyl)glycinate (CAS 197912-16-6, MW 242.19 g/mol), which demonstrate enhanced target specificity toward enzymes involved in protozoal metabolism [5]. Additionally, the electron-deficient character of the nitroimidazole core facilitates selective reduction in hypoxic environments, generating cytotoxic radicals that damage microbial DNA or disrupt tumor metabolism – a mechanism exploited in antiparasitic agents and radiosensitizers for cancer therapy. The calculated molar volume (McVol) of 120.76 ml/mol further indicates favorable molecular bulk for interacting with biological targets while maintaining solubility characteristics amenable to formulation development [2] [6].
Table 2: Physicochemical Properties of Ethyl 4-Nitro-1H-Imidazole-5-Carboxylate and Key Derivatives
Property | Ethyl 4-Nitro-1H-imidazole-5-carboxylate | 4-Nitro-1H-imidazole-5-carboxylic Acid | Ethyl (4-Nitro-1H-imidazole-5-carbonyl)glycinate | |
---|---|---|---|---|
CAS Number | 74478-95-8 | 40507-59-3 | 197912-16-6 | |
Molecular Formula | C₆H₇N₃O₄ | C₄H₃N₃O₄ | C₈H₁₀N₄O₅ | |
Molecular Weight (g/mol) | 185.14 | 157.08 | 242.19 | |
logP | 0.013 (calculated) | -0.45 (estimated) | 0.52 (experimental) | |
log10WS | -1.77 (calculated) | -0.92 (estimated) | -2.10 (estimated) | |
PSA (Ų) | 94.73 | 103.24 | 129.90 | |
McVol (ml/mol) | 120.76 | 76.34 | 142.19 | |
Key Functional Groups | Ethyl ester, 4-nitro | Carboxylic acid, 4-nitro | Dipeptide-like ester, amide bond | [1] [2] [5] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2